4,4'-Stilbenedicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Stilbenedicarboxylic acid and its derivatives involves several chemical strategies. Párkányi et al. (1996) detailed the synthesis of trans-4-stilbenecarboxylic acid and its homologs, which are used to obtain corresponding cobalt(III) complexes, showcasing the versatility of stilbene derivatives in complexation reactions (Párkányi et al., 1996). Additionally, Wagh et al. (2018) presented a method for generating aryl free radicals, leading to the synthesis of stilbenes through C–C cross-coupling with β-nitrostyrenes, illustrating the application of free radical chemistry in stilbene synthesis (Wagh et al., 2018).
Molecular Structure Analysis
Investigations into the molecular structure of 4,4'-Stilbenedicarboxylic acid reveal its potential for forming complex assemblies. Research by Kole et al. (2011) on the molecular salts of 4,4'-Stilbenedicarboxylic acid provides insight into the influence of non-covalent interactions on crystal packing, highlighting the structural versatility of stilbene derivatives (Kole et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 4,4'-Stilbenedicarboxylic acid is highlighted in its ability to form supramolecular assemblies and participate in photoreactive processes. For example, Osterod et al. (2001) demonstrated the formation of hydrogen-bonded complexes with stilbene derivatives, showcasing their photoluminescent properties (Osterod et al., 2001). Furthermore, Kole et al. (2011) explored the photoreactivity of 4,4'-Stilbenedicarboxylic acid derivatives under UV light for [2 + 2] cycloaddition reactions, demonstrating the potential for photochemical synthesis (Kole et al., 2011).
Physical Properties Analysis
The physical properties of 4,4'-Stilbenedicarboxylic acid derivatives, such as their liquid crystalline behavior and thermal stability, are of significant interest. Jackson and Morris (1988) reported on copolyesters of trans-4,4'-stilbenedicarboxylic acid, illustrating the impact of the stilbene moiety on the thermal and mechanical properties of polymers (Jackson & Morris, 1988).
Chemical Properties Analysis
The chemical properties of 4,4'-Stilbenedicarboxylic acid extend to its role in the synthesis of metal-organic frameworks (MOFs) and its photocatalytic applications. Choi et al. (2018) synthesized a Zn-based MOF using 4,4'-stilbenedicarboxylic acid, demonstrating its efficacy in catalyzing the cycloaddition reaction of CO2 and epoxides under ambient conditions (Choi et al., 2018). This highlights the potential of stilbene derivatives in environmental catalysis.
Scientific Research Applications
Fluorescent Sensing and Biomedical Application
4,4'-Stilbenedicarboxylic acid (H2sda) has been utilized in the creation of a Zn(II)-bearing metal-organic framework (MOF) exhibiting strong fluorescent emission. This framework demonstrates potential as an effective sensor for Pb2+ in water through luminescence quenching. Additionally, it shows a protective effect in osteoarthritis treatment by reducing ROS accumulation and apoptosis in chondrocytes, indicating its biomedical relevance (He & Chen, 2020).
Solar Cell Applications
In the field of renewable energy, specifically dye-sensitized solar cells, 4,4'-stilbenedicarboxylic acid derivatives have been explored. The metal-free organic dye sensitizer 2,3′-diamino-4,4′-stilbenedicarboxylic acid has been investigated for its efficiency in converting solar energy into electricity, demonstrating its potential as a simple and efficient sensitizer in solar cell applications (Senthilkumar, Nithya, & Anbarasan, 2013).
Material Science and Gas Sorption
In material science, stilbenedicarboxylate and imidazolyl ligands have been used to create multifunctional MOFs. These MOFs exhibit excellent photoluminescence and good sorption capacity for carbon dioxide and iodine vapor, highlighting their multifunctionality and potential in gas storage and separation technologies (Barsukova et al., 2018).
Liquid Crystal Polymers
Stilbenedicarboxylic acid has also been employed in the synthesis of liquid crystal polymers. These polymers exhibit unique properties like thermotropic liquid crystallinity, which can be influenced by the content of stilbenedicarboxylic acid. Such materials have potential applications in advanced materials due to their enhanced tensile strength and stiffness (Jackson & Morris, 1988).
Supramolecular Structures
Research on the self-assembly of 4,4'-stilbenedicarboxylic acid (SDA) into supramolecular structures has provided insights into the formation of ordered monolayers on graphite substrates. These findings contribute to a better understanding of the stability and order of adsorbate layers, which is crucial in nanotechnology and surface science (Heininger et al., 2009).
Photoreactivity Studies
4,4'-Stilbenedicarboxylic acid has been studied for its photoreactivity in the context of solid-state [2 + 2] cycloaddition reactions. The investigations on molecular salts of this compound provide valuable insights into non-covalent interactions influencing crystal packing and photoreactivity, relevant in the field of photochemistry and materials science (Kole, Tan, & Vittal, 2011).
Catalysis and CO2 Conversion
4,4'-Stilbenedicarboxylic acid (SDC) has been used to synthesize a Zn-based MOF that catalyzes the conversion of CO2 and epoxides into cyclic carbonates. This MOF demonstrates high thermal stability and catalytic efficiency under ambient conditions, showcasing its application in green chemistry and CO2 utilization (Choi et al., 2018).
Photoinduced Electron Transfer
Research on 4,4'-stilbenedicarboxylic acid has contributed to the understanding of photoinduced electron transfer (PET) mechanisms. The studies on PET between different isomers of the acid and columnar perylenediimide aggregates in water reveal how molecular aggregation and configuration can influence electron transfer, relevant in the field of photochemistry and molecular electronics (Zhu et al., 2015).
Epitaxial Growth Studies
Investigations into the epitaxial growth of 4,4'-stilbenedicarboxylic acid on Au(111) surfaces have provided valuable insights into molecular assembly and interactions, relevant in the field of surface science and nanotechnology (Zhang et al., 2009).
Safety And Hazards
The safety information for 4,4’-Stilbenedicarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
While specific future directions for 4,4’-Stilbenedicarboxylic acid are not mentioned in the retrieved papers, its use in the synthesis of metal-organic frameworks suggests potential applications in areas such as sensing, drug delivery, luminescence, and gas adsorption . It may also be used in energy storage applications such as supercapacitors and batteries .
Relevant Papers Several papers have been published on 4,4’-Stilbenedicarboxylic acid. These include studies on the synthesis of lanthanide (Z)-4,4′-stilbene dicarboxylic acid frameworks , the effect of 4,4’-stilbenedicarboxylic acid-intercalated layered double hydroxides on UV aging resistance of bitumen , and crystal engineering studies on the salts of trans-4,4’-stilbenedicarboxylic acid .
properties
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQDUFLZGOASY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Stilbenedicarboxylic acid | |
CAS RN |
100-31-2 | |
Record name | Stilbene-4,4'-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Stilbenedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stilbene-4,4'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.